molecular formula C22H22O4 B4079076 4-methyl-7-[(1-oxo-1-phenylpropan-2-yl)oxy]-3-(propan-2-yl)-2H-chromen-2-one

4-methyl-7-[(1-oxo-1-phenylpropan-2-yl)oxy]-3-(propan-2-yl)-2H-chromen-2-one

Cat. No.: B4079076
M. Wt: 350.4 g/mol
InChI Key: DTIDAEXQFBBCQL-UHFFFAOYSA-N
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Description

4-methyl-7-[(1-oxo-1-phenylpropan-2-yl)oxy]-3-(propan-2-yl)-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-ones This compound is characterized by its complex structure, which includes a chromen-2-one core substituted with various functional groups, including a phenylpropanoyl group and an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-7-[(1-oxo-1-phenylpropan-2-yl)oxy]-3-(propan-2-yl)-2H-chromen-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 4-methyl-7-hydroxy-3-(propan-2-yl)-2H-chromen-2-one with 1-oxo-1-phenylpropan-2-yl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

4-methyl-7-[(1-oxo-1-phenylpropan-2-yl)oxy]-3-(propan-2-yl)-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.

    Substitution: The phenylpropanoyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

4-methyl-7-[(1-oxo-1-phenylpropan-2-yl)oxy]-3-(propan-2-yl)-2H-chromen-2-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound’s potential biological activities, such as antimicrobial and anticancer properties, are of interest for drug discovery and development.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-methyl-7-[(1-oxo-1-phenylpropan-2-yl)oxy]-3-(propan-2-yl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death. Additionally, the compound’s ability to generate reactive oxygen species (ROS) may contribute to its antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methyl-7-[(1-oxo-1-phenylpropan-2-yl)oxy]-3-(propan-2-yl)-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chromen-2-one core with a phenylpropanoyl group and an isopropyl group makes it a valuable compound for various research applications.

Properties

IUPAC Name

4-methyl-7-(1-oxo-1-phenylpropan-2-yl)oxy-3-propan-2-ylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O4/c1-13(2)20-14(3)18-11-10-17(12-19(18)26-22(20)24)25-15(4)21(23)16-8-6-5-7-9-16/h5-13,15H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTIDAEXQFBBCQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OC(C)C(=O)C3=CC=CC=C3)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-methyl-7-[(1-oxo-1-phenylpropan-2-yl)oxy]-3-(propan-2-yl)-2H-chromen-2-one
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4-methyl-7-[(1-oxo-1-phenylpropan-2-yl)oxy]-3-(propan-2-yl)-2H-chromen-2-one
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4-methyl-7-[(1-oxo-1-phenylpropan-2-yl)oxy]-3-(propan-2-yl)-2H-chromen-2-one
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4-methyl-7-[(1-oxo-1-phenylpropan-2-yl)oxy]-3-(propan-2-yl)-2H-chromen-2-one
Reactant of Route 6
4-methyl-7-[(1-oxo-1-phenylpropan-2-yl)oxy]-3-(propan-2-yl)-2H-chromen-2-one

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